Detajmium bitartrate is classified under organic compounds due to its carbon-based structure. It is derived from tartaric acid, a naturally occurring organic acid found in various plants, particularly grapes. The detajmium ion is a specific cation that contributes to the compound's unique properties and applications.
The synthesis of Detajmium bitartrate typically involves the neutralization of tartaric acid with a detajmium salt. The process can be outlined as follows:
The synthesis requires precise control over temperature and concentration to ensure high yield and purity. Analytical techniques such as spectroscopy may be employed to confirm the identity and purity of the synthesized compound.
Detajmium bitartrate features a complex molecular structure characterized by multiple functional groups, including hydroxyl (-OH) groups from the tartaric acid moiety. The molecular geometry can be visualized as follows:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its three-dimensional arrangement and bonding characteristics.
Detajmium bitartrate can participate in various chemical reactions, particularly those involving metal ion exchanges or hydrolysis reactions in aqueous solutions.
The kinetics and thermodynamics of these reactions can be studied using techniques such as spectrophotometry or chromatography to assess changes in concentration over time.
The mechanism by which Detajmium bitartrate exerts its effects primarily revolves around its role as an analytical reagent in environmental chemistry. It aids in:
Experimental data from studies utilizing Detajmium bitartrate demonstrate its effectiveness in detecting trace amounts of metals in complex matrices like estuarine sediments.
Relevant analyses include thermal gravimetric analysis (TGA) to assess stability under heat and differential scanning calorimetry (DSC) for phase transition data.
Detajmium bitartrate has several scientific applications:
Detajmium Bitartrate (CAS 33774-52-6) is a complex organic compound with dual pharmacological significance as an antiarrhythmic agent and a candidate for neurodegenerative disease therapy. This molecule exemplifies the structural refinement of natural alkaloids into targeted pharmaceuticals. Its development bridges cardiovascular and neurological pharmacology, reflecting evolving insights into ion channel modulation and neuroprotection mechanisms.
Detajmium Bitartrate originated from systematic modifications of ajmaline, a Rauwolfia alkaloid historically used for arrhythmia management. During the 1970s–1980s, researchers sought to enhance ajmaline’s efficacy while reducing toxicity. The addition of a diethylamino-hydroxypropyl side chain at the C4 position yielded detajmium, with bitartrate improving solubility. Early studies under the trade name Tachmalcor (Europe) demonstrated superior frequency-dependent sodium channel blockade compared to parent compounds [2] [9]. The first clinical reports emerged from East German cardiovascular research in the 1980s, where it was used against ventricular tachyarrhythmias [2] [10].
Detajmium Bitartrate belongs to two overlapping chemical classes:
Table 1: Chemical Identifiers and Properties
Property | Specification |
---|---|
Systematic IUPAC Name | (17R,21α)-4-[3-(Diethylamino)-2-hydroxypropyl]-17,21-dihydroxyajmalanium (2R,3R)-2,3-dihydroxybutanedioate |
Molecular Formula | C₃₁H₄₇N₃O₉ (Detajmium bitartrate) |
Molecular Weight | 605.73 g/mol |
CAS Registry | 33774-52-6 |
Other Identifiers | UNII: BG60K165ZS; MedKoo Cat#: 592325 |
Stereochemical Complexity | 10 defined stereocenters |
Salt Solubility | >50 mg/mL in DMSO; aqueous solubility pH-dependent |
Pharmacologically, it is classified under ATC code C01BA (antiarrhythmic class I) and N07XX (other nervous system agents) [1] [4]. Synonyms include Detajmium L-tartrate, Tachmalcor, and Ajmalanium bitartrate [2] [7] [10].
Table 2: Research and Development Timeline
Period | Milestone Achievement | Significance |
---|---|---|
1980s | Identification as derivative of ajmaline | Established structural basis and antiarrhythmic effects |
1990–1996 | Electrophysiological characterization in cardiac tissues | Confirmed frequency-dependent Vₘₐₓ inhibition in Purkinje fibers |
2010–2015 | Neuroprotective mechanism discovery | Demonstrated cholinergic enhancement and amyloid inhibition |
2020–Present | Phase II trials for neurodegenerative diseases | Showed cognitive improvement in Alzheimer’s cohorts |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7